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Get Quote

The table below summarizes key biochemical and cellular data for RAF265 from the literature, providing a

reference for your experimental design.

Assay Type Target / Cell Line
Reported IC₅₀ /
EC₅₀

Citation

Biochemical Kinase
Inhibition

B-RAFV600E 0.5 nM [1]

wt-B-RAF 70 nM [1]

C-RAF 19 nM [1]

VEGFR2 (Phosphorylation) 30 nM [2]

Cell Proliferation SKMEL-28 (Melanoma, B-RAFV600E) 160 nM [1]

HT29 (Colorectal Cancer) 2.08 µM [3]

HCT116 (Colorectal Cancer) 1.83 µM [3]

Target Modulation (pERK) SKMEL-28 140 nM [1]

Functional/Cellular Osteoclast Formation (from PBMCs) 160 nM [4]

Osteoclast Resorption 20 nM [4]
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Assay Type Target / Cell Line
Reported IC₅₀ /
EC₅₀

Citation

PEDV Pseudotyped Particle Entry

(Huh7 cells)

79.1 nM [5]

Detailed In Vitro Protocols

Here are detailed methodologies for key experiments involving RAF265, as described in the research.

Protocol 1: Cell Proliferation and Apoptosis Assay

This protocol is used to determine the anti-proliferative and pro-apoptotic effects of RAF265 on cancer cell

lines [3].

1. Cell Culture: Maintain human colorectal carcinoma cell lines (e.g., HT29, HCT116) in
recommended media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO₂ [6] [3].
2. Drug Treatment:

Prepare a 10 mM stock solution of RAF265 in DMSO and store at -20°C [6].
Seed cells into multi-well plates (e.g., 24-well or 96-well format) and allow them to adhere

overnight.
The next day, treat cells with a concentration gradient of RAF265 (e.g., ranging from nanomolar

to micromolar concentrations) diluted in culture medium. Include a vehicle control (DMSO at the
same concentration as in drug-treated wells).

Incubate the cells for the desired period (e.g., 72 hours for proliferation assays [3] or 48 hours
for apoptosis assays [3]).

3. Proliferation Measurement (MTT Assay):
After the incubation period, add MTT reagent to each well.

Incubate further to allow formazan crystal formation.
Dissolve the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The

IC₅₀ value can be calculated from the dose-response curve [3].
4. Apoptosis Measurement (Annexin V/PI Staining):

After treatment with RAF265, harvest the cells.
Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's

instructions.
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Analyze the stained cells using flow cytometry to quantify the percentages of early apoptotic

(Annexin V positive, PI negative) and late apoptotic/dead (Annexin V positive, PI positive) cells
[3].

5. Caspase Activity Assay:
After RAF265 treatment, harvest and stain cells with fluorescently-labeled inhibitors for

caspase-9, caspase-8, and caspase-3.
Analyze caspase activity using flow cytometry to confirm the caspase-dependent apoptotic

pathway [3].

Protocol 2: Western Blot Analysis of MAPK Pathway Modulation

This protocol assesses the direct target engagement and inhibition of the RAF/MEK/ERK signaling pathway

by RAF265 [3].

1. Cell Treatment and Lysis:
Culture and seed cells as described above. To study pathway inhibition, serum-starve cells for a
period (e.g., 24 hours) prior to treatment to reduce background signaling.

Treat cells with a concentration gradient of RAF265 for a relatively short duration (e.g., 2 hours)
in serum-free medium. Optionally, stimulated groups can be treated with a growth factor like

EGF (e.g., 50 ng/mL) for about 10 minutes at the end of the incubation to activate the pathway
[3].

Lyse the cells in a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
Collect the solubilized protein supernatant after centrifugation.

2. Gel Electrophoresis and Blotting:
Separate equal amounts of protein by SDS-PAGE.

Transfer the proteins from the gel onto a PVDF membrane.
3. Antibody Incubation and Detection:

Block the membrane to prevent non-specific binding.
Incubate with primary antibodies against phosphorylated proteins (e.g., p-MEK, p-ERK)

overnight at 4°C [3].
The next day, incubate with an appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence system.
Strip and re-probe the same membrane for corresponding total proteins (e.g., total MEK,

total ERK) to ensure equal loading and calculate inhibition ratios [3].

Protocol 3: Antiviral Entry Assay Using Pseudotyped Particles
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This repurposing protocol evaluates RAF265's ability to inhibit the entry of coronaviruses like PEDV and

SARS-CoV-2 [5].

1. Production of Pseudotyped Particles (PEDV-pp):
In HEK293T cells, co-transfect a lentiviral backbone plasmid (e.g., pNL-4.3-Luc-E-R-) and a

plasmid encoding the viral spike glycoprotein (e.g., pcDNA-PEDV-Spike) using a transfection
reagent like Lipofectamine 2000 [5].

Replace the media after several hours. Harvest the supernatant containing the pseudotyped
particles (PEDV-pp) 36-48 hours post-transfection, filter it through a 0.22 µm filter to remove

cell debris, and use it fresh or store at -80°C [5].
2. Cell Transduction and Inhibitor Treatment:

Seed susceptible cells (e.g., Huh7 cells) in a 96-well plate.
Mix the PEDV-pp supernatant with serially diluted RAF265.

Add the mixture to the Huh7 cells and co-incubate for 48 hours [5].
3. Quantification of Viral Entry:

Since the pseudotyped particle carries a luciferase reporter gene, viral entry is quantified by
measuring luciferase activity in the transduced cells after the incubation period. A significant

reduction in luminescence indicates inhibition of viral entry [5].

RAF265 Mechanism and Experimental Workflow

The following diagrams illustrate RAF265's mechanism of action and a general workflow for conducting in

vitro experiments.
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Key Research Applications and Considerations

Dual Targeting Strategy: RAF265's unique value lies in its ability to simultaneously inhibit the MAPK
signaling pathway (via RAF) and angiogenesis (via VEGFR2). This makes it particularly interesting for

studying cancer processes driven by both mechanisms and for overcoming resistance to more
selective BRAF inhibitors [1] [3].

Research Beyond Oncology: While developed as an anticancer agent, RAF265 has demonstrated
potent antiviral activity against porcine epidemic diarrhea virus (PEDV) and SARS-CoV-2

pseudotyped particles by targeting host cell entry and translation machinery, opening avenues for
infectious disease research [5].

Experimental Design Notes:
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Solubility and Storage: RAF265 has relatively low solubility and is typically handled as a

DMSO stock solution. The final DMSO concentration in cell culture should be kept low (e.g.,
0.1% or less) to avoid cytotoxicity.

Context-Dependent Effects: Be aware that the cellular potency (IC₅₀) of RAF265 varies
significantly between different cell lines and assay types, as shown in the table. Pre-testing a

wide concentration range is recommended.
Combination Studies: RAF265 has been effectively studied in combination with other agents

like 5-fluorouracil (5FU) to target specific resistant cell populations, demonstrating its utility in
combination therapy research [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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